molecular formula C14H17N3 B3165688 4-(4-phenyl-1H-pyrazol-1-yl)piperidine CAS No. 902836-40-2

4-(4-phenyl-1H-pyrazol-1-yl)piperidine

Cat. No.: B3165688
CAS No.: 902836-40-2
M. Wt: 227.3 g/mol
InChI Key: SVKHSGABZPOEQY-UHFFFAOYSA-N
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Description

4-(4-phenyl-1H-pyrazol-1-yl)piperidine is an organic compound with the molecular formula C14H17N3 and a molecular weight of 227.31 g/mol It is a derivative of piperidine and pyrazole, featuring a phenyl group attached to the pyrazole ring

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various protein receptors , suggesting that 4-(4-phenyl-1H-pyrazol-1-yl)piperidine may also interact with specific protein targets.

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in the function of these proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine typically involves the reaction of pyrazole with piperidine under specific conditions. One common method is the reaction of pyrazole with hydrochloric acid piperidine, followed by the addition of a base to remove the salt and obtain the target product . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with adjustments to optimize yield and purity. The use of automated reactors and continuous flow systems may enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(4-phenyl-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The phenyl group or other substituents on the pyrazole ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases and acids for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products[3][3].

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole-piperidine compounds.

Scientific Research Applications

4-(4-phenyl-1H-pyrazol-1-yl)piperidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-phenyl-1H-pyrazol-1-yl)piperidine include other pyrazole derivatives and piperidine-based compounds. Examples include:

Uniqueness

This compound is unique due to the presence of both a phenyl group and a pyrazole ring, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(4-phenylpyrazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-4-12(5-3-1)13-10-16-17(11-13)14-6-8-15-9-7-14/h1-5,10-11,14-15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKHSGABZPOEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-40-2
Record name 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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